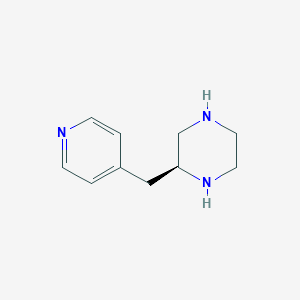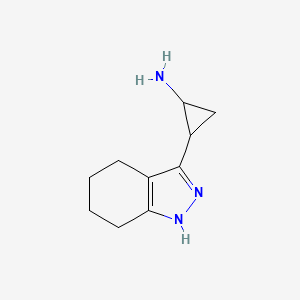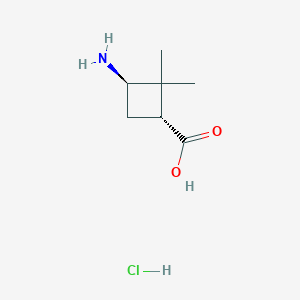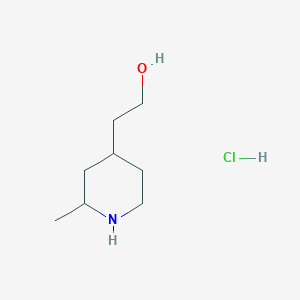
(S)-2-(Pyridin-4-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-4-ylmethyl)piperazine typically involves the reaction of piperazine with a pyridine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 4-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer with high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of N-substituted piperazine derivatives.
科学的研究の応用
(S)-2-(Pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.
作用機序
The mechanism of action of (S)-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The pyridine moiety can participate in π-π stacking interactions and coordinate with metal ions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
1-(Pyridin-4-ylmethyl)piperazine: Lacks the chiral center present in (S)-2-(Pyridin-4-ylmethyl)piperazine.
(S)-3-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester: Contains an additional carboxylic acid group, which can alter its chemical properties and biological activity.
Uniqueness
This compound is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This enantioselectivity can lead to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy compared to its achiral or differently substituted counterparts.
特性
CAS番号 |
1217442-44-8 |
|---|---|
分子式 |
C10H15N3 |
分子量 |
177.25 g/mol |
IUPAC名 |
(2S)-2-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m0/s1 |
InChIキー |
VQTOBKXDDUOIDX-JTQLQIEISA-N |
異性体SMILES |
C1CN[C@H](CN1)CC2=CC=NC=C2 |
正規SMILES |
C1CNC(CN1)CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)


![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)




![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
